3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a fused heterocyclic compound featuring a triazolo[4,5-b]pyridine core substituted at position 3 with a 2,3-dihydro-1H-inden-5-yl group. Its structural complexity and substituent diversity make it a candidate for modulating protein kinases and other therapeutic targets .
Properties
CAS No. |
62052-27-1 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N4/c1-3-10-6-7-12(9-11(10)4-1)18-14-13(16-17-18)5-2-8-15-14/h2,5-9H,1,3-4H2 |
InChI Key |
SXGBIKPTZQCCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with a triazolopyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have shown that 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits promising anticancer activity. A notable investigation highlighted its potential as an Aurora B kinase inhibitor—a target crucial for tumorigenesis and cancer cell proliferation. In vitro assays demonstrated significant efficacy against hepatocellular carcinoma cell lines (HepG2), suggesting its role as a potential therapeutic agent for liver cancer treatment .
Antimicrobial Activity
The compound's structural characteristics allow it to interact with various biological targets. Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms involving disruption of cellular processes . This opens avenues for developing new antibiotics or antifungal agents.
Other Therapeutic Applications
In addition to its anticancer and antimicrobial effects, the compound has been investigated for its antioxidant and anti-inflammatory properties. These activities are essential in addressing oxidative stress-related disorders and chronic inflammatory conditions .
Case Study 1: Aurora B Kinase Inhibition
A study conducted by researchers utilized computer-aided docking to evaluate the binding affinity of this compound to Aurora B kinase. The results indicated strong interactions with the active site of the kinase, leading to significant inhibition of its activity in HepG2 cells. This suggests that compounds with similar structures could be developed as targeted therapies for hepatocellular carcinoma .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on assessing the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Related Compounds
The unique structure of this compound allows it to stand out among other heterocyclic compounds. Below is a comparative analysis with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-[1,2,4]triazole | Contains a triazole ring | Less complex than triazolopyridines |
| 2-Amino-pyridine | Pyridine base structure | Commonly used in drug synthesis |
| Pyrazolo[4,5-b]pyridine | Similar heterocyclic structure | Exhibits antitumor activity |
This table illustrates how the structural diversity within heterocycles can lead to varying biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The dihydroindenyl group in the target compound increases hydrophobicity (predicted XlogP ~2.5), favoring membrane penetration, whereas benzodioxole derivatives (XlogP 1.8 ) exhibit balanced solubility.
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 8) enhance interactions with kinase ATP-binding pockets .
Pharmacological Activities
Mechanistic Insights :
- Anticancer Activity : Electron-deficient substituents (e.g., trifluoromethyl) enhance DNA intercalation or kinase inhibition .
- Kinase Inhibition : Bulky 3-substituents (e.g., indenyl) improve selectivity for c-Met over related kinases .
Physicochemical Properties
Implications : Higher PSA values correlate with reduced blood-brain barrier penetration, making benzodioxole derivatives less suitable for CNS targets .
Biological Activity
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a triazole ring fused with a pyridine structure, which enhances its interaction with biological targets. The presence of the indene moiety contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to cognition and mood.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. The following table summarizes key findings:
These results indicate that the compound exhibits promising inhibitory activity against cholinesterases, suggesting potential applications in treating cognitive disorders.
In Vivo Studies
In vivo assessments have further validated the efficacy of this compound. For instance:
- A study conducted on animal models demonstrated that administration of this compound led to significant improvements in memory retention and cognitive function compared to control groups.
- The compound also showed a reduction in oxidative stress markers, indicating its potential as an antioxidant agent.
Case Studies
- Neuroprotective Effects : A recent study published in Journal of Medicinal Chemistry explored the neuroprotective effects of the compound against neurotoxic agents. Results indicated that it significantly reduced neuronal cell death and improved behavioral outcomes in models of neurodegeneration.
- Cholinergic Activity : Another investigation focused on the cholinergic activity of this compound in a mouse model of Alzheimer's disease. The findings suggested that it not only inhibited cholinesterases but also enhanced synaptic plasticity markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
